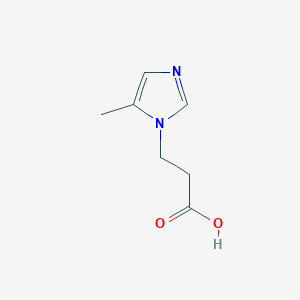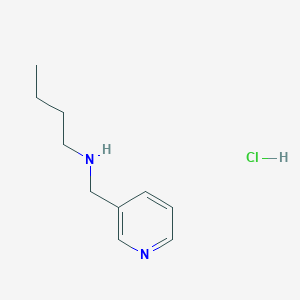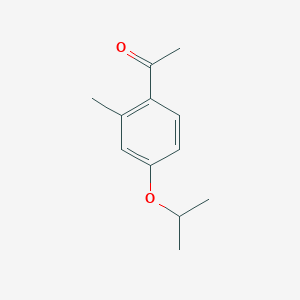
3-(5-methyl-1H-imidazol-1-yl)propanoic acid
Vue d'ensemble
Description
3-(5-methyl-1H-imidazol-1-yl)propanoic acid is an imidazolyl carboxylic acid that is propanoic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group . It is functionally related to propionic acid .
Molecular Structure Analysis
The molecular formula of 3-(5-methyl-1H-imidazol-1-yl)propanoic acid is C7H10N2O2 . The InChI code isInChI=1S/C7H10N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) . The Canonical SMILES is CN1C=NC=C1CCC(=O)O . Physical And Chemical Properties Analysis
The molecular weight of 3-(5-methyl-1H-imidazol-1-yl)propanoic acid is 154.17 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 55.1 Ų .Applications De Recherche Scientifique
Pharmaceuticals and Agrochemicals
Imidazole is a key component in many pharmaceuticals and agrochemicals . It’s used in a variety of drugs, including clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Antimicrobial Potential
Imidazole derivatives have shown antimicrobial potential against various bacteria . For example, compounds 1a and 1b showed good antimicrobial potential .
Anti-inflammatory and Analgesic Activities
Some indole derivatives, which are structurally similar to imidazoles, have shown anti-inflammatory and analgesic activities .
Luminescence Quenching
A new luminescent metal-organic framework with 2,6-di(1H-imidazol-1-yl) has been found to efficiently detect Fe3+ ions by luminescence quenching .
5. Solar Cells and Other Optical Applications Imidazoles are being researched for use in dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are being used in the development of functional materials .
Catalysis
Mécanisme D'action
Target of Action
Mode of Action
It is known that imidazole compounds can interact with their targets through hydrogen bonding and proton donation/acceptance. This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Imidazolepropionic acid, a related compound, is a product of histidine metabolism, which may involve oxidation or transamination .
Pharmacokinetics
The polar nature of the imidazole ring in similar compounds suggests that these compounds should have improved pharmacokinetic parameters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(5-methyl-1H-imidazol-1-yl)propanoic acid. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its efficacy.
Propriétés
IUPAC Name |
3-(5-methylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-4-8-5-9(6)3-2-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNCSOIPFLNYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-imidazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)
![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3077583.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077588.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)

![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)